
(8R,8'R)-4-hydroxycubebinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8R,8’R)-4-Hydroxycubebinone is a lignan compound derived from the plant Piper cubeba. It is known for its potential biological activities, including inhibitory effects on certain enzymes such as CYP3A4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,8’R)-4-hydroxycubebinone typically involves the extraction from natural sources like Piper cubeba. The process includes the following steps:
Extraction: The plant material is subjected to solvent extraction using ethyl acetate.
Isolation: The extract is then subjected to chromatographic techniques to isolate the compound.
Purification: Further purification is achieved through recrystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for (8R,8’R)-4-hydroxycubebinone are not well-documented, the general approach involves large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(8R,8’R)-4-Hydroxycubebinone undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(8R,8’R)-4-Hydroxycubebinone has several scientific research applications, including:
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Investigated for its potential enzyme inhibitory activities, particularly against CYP3A4.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential applications in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (8R,8’R)-4-hydroxycubebinone involves its interaction with specific molecular targets. For instance, its inhibitory effect on CYP3A4 is believed to occur through binding to the enzyme’s active site, thereby preventing the metabolism of substrates . This interaction can modulate various biological pathways and has implications for drug interactions and therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8R,8’R,9’S)-5-Methoxyclusin: Another lignan derived from Piper cubeba with similar enzyme inhibitory properties.
Sesquiterpenes: Compounds such as (5α,8α)-2-oxo-1(10),3,7(11)-guaiatrien-12,8-olide also isolated from Piper cubeba.
Uniqueness
(8R,8’R)-4-Hydroxycubebinone is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological activities. Its ability to inhibit CYP3A4 sets it apart from other lignans and sesquiterpenes, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H24O8 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(3R,4R)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H24O8/c1-25-16-6-12(7-17(26-2)20(16)23)4-14-10-28-22(24)15(14)5-13-8-18(27-3)21-19(9-13)29-11-30-21/h6-9,14-15,23H,4-5,10-11H2,1-3H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
LSSNBHGWOAHIQS-LSDHHAIUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)OCO4 |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



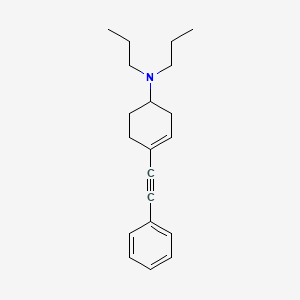
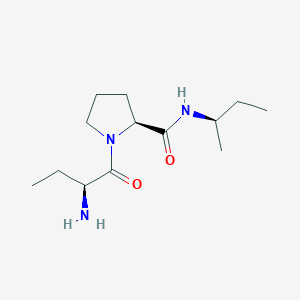

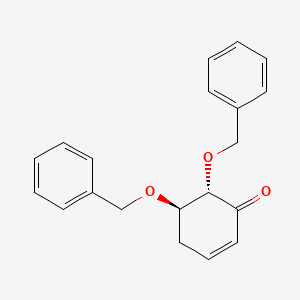
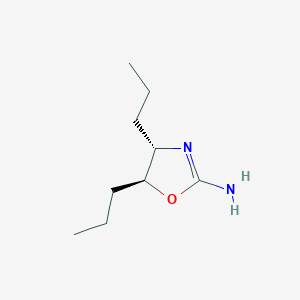

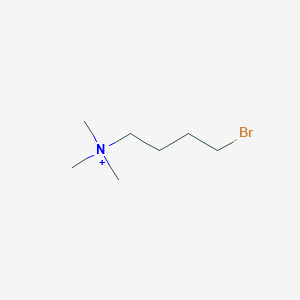
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)


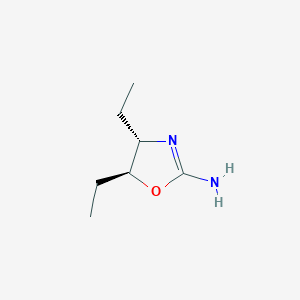
![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)
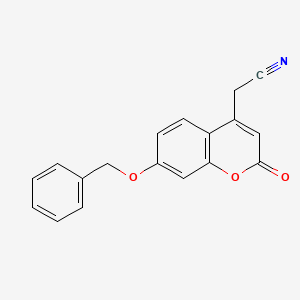
![(cis)-1,6-Diphenyl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10838405.png)